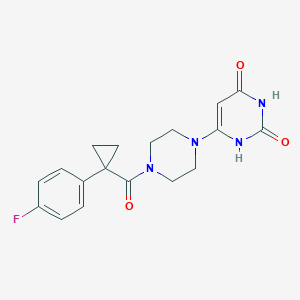

6-(4-(1-(4-fluorophenyl)cyclopropane-1-carbonyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

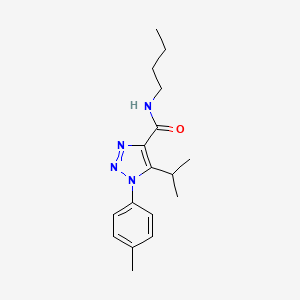

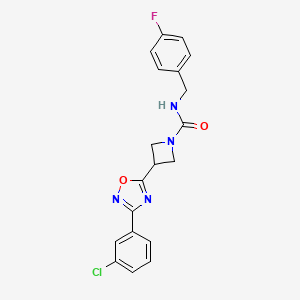

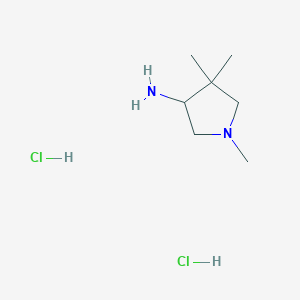

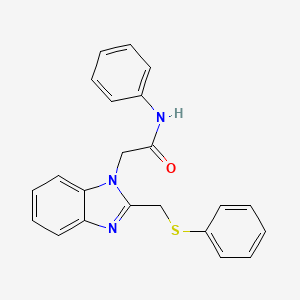

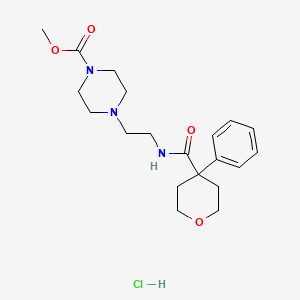

This would typically include the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis

This involves identifying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical and chemical properties.Scientific Research Applications

Synthesis and Receptor Antagonist Activity

A study by Watanabe et al. (1992) synthesized a series of compounds, including derivatives similar to the queried compound, exhibiting potent 5-HT2 antagonist activity. These compounds, such as 2-[2-[4-[bis(4-fluorophenyl)methylene]-piperidin-1-yl]ethyl]-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, demonstrated significant activity without showing alpha 1 antagonist activity in vivo, indicating a potential application in targeting serotonin receptors for therapeutic purposes Y. Watanabe et al., 1992.

Chemical Synthesis Techniques

Veerman et al. (2003) discussed the synthesis of 2-substituted and 2,5-disubstituted piperazine-3,6-diones starting from alpha-amino acids. This method involves the selective reduction of carbonyl to urethane, followed by cyclization, showcasing a versatile approach in synthesizing piperazine derivatives, which can be applied to the synthesis of compounds like the queried chemical J. Veerman et al., 2003.

Luminescent Properties and Electron Transfer

Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, demonstrating the fluorescence quantum yields and photo-induced electron transfer (PET) properties. This research suggests potential applications of similar compounds in fluorescence-based sensors or probes for biological and chemical detections Jiaan Gan et al., 2003.

Herbicidal Activity

Li et al. (2005) prepared novel 1-phenyl-piperazine-2,6-diones demonstrating significant herbicidal activity. This suggests the potential application of compounds like the queried chemical in agricultural sciences for the development of new herbicides Bin Li et al., 2005.

Safety And Hazards

This involves identifying any potential hazards associated with the compound, including toxicity, flammability, and environmental impact.

Future Directions

This would involve identifying areas of ongoing research involving the compound, and potential future applications.

properties

IUPAC Name |

6-[4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O3/c19-13-3-1-12(2-4-13)18(5-6-18)16(25)23-9-7-22(8-10-23)14-11-15(24)21-17(26)20-14/h1-4,11H,5-10H2,(H2,20,21,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVPBQANJWPFPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC(=O)NC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(1-(4-fluorophenyl)cyclopropane-1-carbonyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2402004.png)

![7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![3,4-Difluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2402010.png)

![6-Aminospiro[3.3]heptan-2-ol hydrochloride](/img/structure/B2402023.png)

![6-acetyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2402025.png)